
Disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
Vorbereitungsmethoden
The synthesis of disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate typically involves several steps:
Diazotization: This step involves the conversion of an aromatic amine into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azo dye. In this case, the coupling component is a naphthalene derivative.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water, which is crucial for its application as a dye.
Neutralization: The final step involves neutralizing the sulfonated azo compound with sodium hydroxide to form the disodium salt.
Industrial production methods often involve large-scale batch processes with precise control over reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong conditions, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines, which are often colorless.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions and reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like halogens or nitronium ions.
Wissenschaftliche Forschungsanwendungen
Disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate has several applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of specific ions or compounds.
Biology: The compound is used in staining techniques to visualize cellular components under a microscope.
Industry: The compound is widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The sulfonate groups increase the compound’s solubility in water, facilitating its transport and interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Disodium hydrogen 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure and properties. Similar compounds include other azo dyes such as:
Disodium 4-amino-3-((4-nitrophenyl)azo)benzenesulfonate: Another azo dye with different substituents on the aromatic rings.
Disodium 4-((2-hydroxy-1-naphthyl)azo)benzenesulfonate: A similar compound with a different coupling component.
Disodium 4-((4-aminophenyl)azo)benzenesulfonate: An azo dye with a simpler structure and different applications.
These compounds share the common feature of having azo groups and sulfonate groups, but differ in their specific structures and applications.
Eigenschaften
CAS-Nummer |
59970-93-3 |
|---|---|
Molekularformel |
C24H16ClN7Na2O10S3 |
Molekulargewicht |
740.1 g/mol |
IUPAC-Name |
disodium;7-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-4-hydroxy-3-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H18ClN7O10S3.2Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H2,26,27,28,29);;/q;2*+1/p-2 |
InChI-Schlüssel |
RHCNKYFCCIPCLC-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)O)S(=O)(=O)[O-])C5=NC(=NC(=N5)N)Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



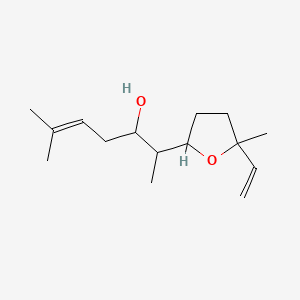

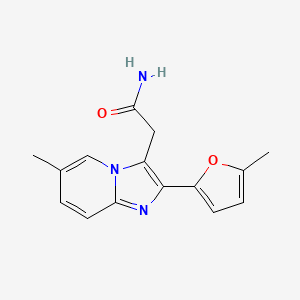
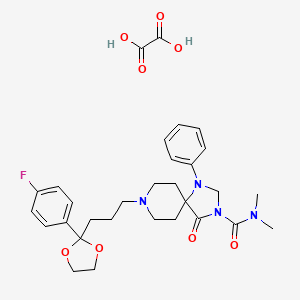
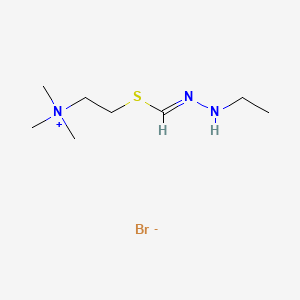
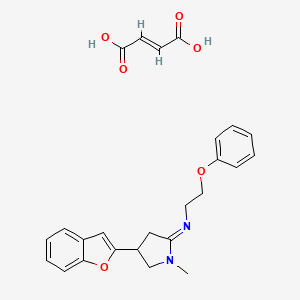
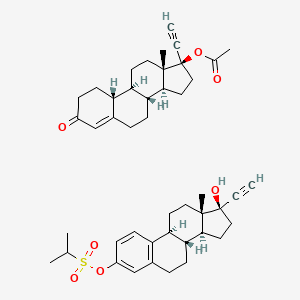
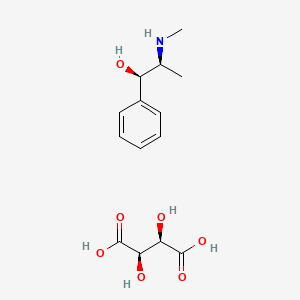

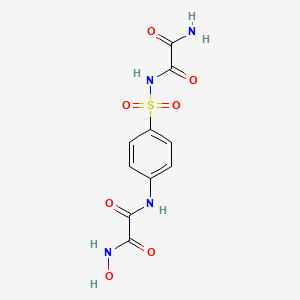
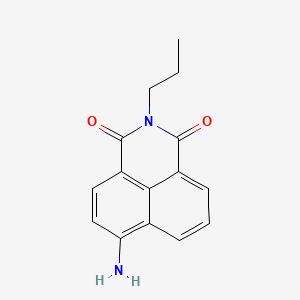
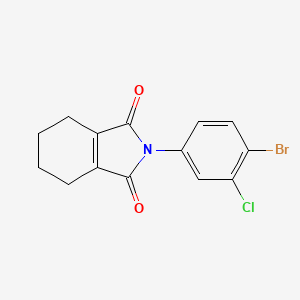
![(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one](/img/structure/B12739161.png)
